4,4-Dimethylpentan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

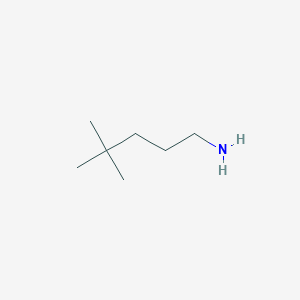

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2,3)5-4-6-8/h4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOCCSXOVAVKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560534 | |

| Record name | 4,4-Dimethylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18925-44-5 | |

| Record name | 4,4-Dimethylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethylpentan-1-amine: Chemical Properties, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4,4-dimethylpentan-1-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a primary aliphatic amine with a neopentyl-like structural feature. Its unique structure, characterized by a quaternary carbon, imparts specific physical and chemical properties that are of interest in various chemical applications, including its potential use as a building block in medicinal chemistry.

Chemical Structure

The structure of this compound is depicted below.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 18925-44-5[1] |

| Molecular Formula | C₇H₁₇N[1] |

| SMILES | CC(C)(C)CCCN[1] |

| InChI | InChI=1S/C7H17N/c1-7(2,3)5-4-6-8/h4-6,8H2,1-3H3[1] |

| InChIKey | MJOCCSXOVAVKFC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups, purification procedures, and formulation development.

| Property | Value | Source |

| Molecular Weight | 115.22 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 30-32 °C | |

| Boiling Point | 134.86 °C (Predicted) | Chemchart |

| Density | 0.79 g/cm³ (Predicted) | Chemchart |

| Solubility | Poorly soluble in water; moderately soluble in methanol and ethyl acetate. | |

| pKa (Predicted) | 10.5 ± 0.3 | ChemAxon |

| LogP (Predicted) | 2.1932 | ChemScene |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

4,4-Dimethylpentanal + NH₃ + Reducing Agent → this compound

Materials:

-

4,4-Dimethylpentanal

-

Ammonia (e.g., 7N solution in methanol)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))[2][3]

-

Methanol (MeOH)

-

Acetic acid (glacial)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethylpentanal (1 equivalent) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) to the flask.

-

To facilitate imine formation, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between diethyl ether (or ethyl acetate) and water.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by distillation under reduced pressure. Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed. Due to the basic nature of the amine, it is advisable to treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine, ~1-2% v/v in the eluent) to prevent tailing and improve separation. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The protons on the carbon adjacent to the amine group (C1) would appear as a triplet, while the protons of the methyl groups would appear as a singlet. The N-H protons of the primary amine typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the nitrogen (C1) would be deshielded compared to the other methylene carbons.

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the IR spectrum. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for aliphatic amines include alpha-cleavage, leading to the formation of a stable iminium cation.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature did not yield any specific information regarding the biological activity or involvement of this compound in any signaling pathways. While structurally related compounds, such as 1,4-dimethylamylamine (DMAA), are known to have stimulant properties, no such data has been reported for this compound. Further research is required to elucidate any potential pharmacological effects of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. It may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key chemical properties, structural information, and relevant experimental considerations for this compound. While a specific, validated synthesis protocol and data on its biological activity are currently lacking in the public domain, the information provided herein should serve as a solid foundation for researchers and scientists working with this compound. Further investigation into its synthesis and potential pharmacological effects is warranted.

References

An In-depth Technical Guide to the Physical Properties of 4,4-Dimethylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpentan-1-amine, a primary alkylamine, serves as a versatile building block in organic synthesis and holds potential for applications in medicinal chemistry.[1] A thorough understanding of its physical properties is fundamental for its effective use in research and development, influencing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its chemical structure and a common experimental workflow.

Molecular Structure

The structural arrangement of this compound, with its sterically hindered neopentyl group, significantly influences its physical and chemical behavior.

Caption: 2D chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported values from different sources, which may be attributed to the use of predictive models versus experimental determination.

| Physical Property | Value | Source |

| Molecular Formula | C7H17N | [1][2] |

| Molecular Weight | 115.22 g/mol | [1][3] |

| Boiling Point | 132.87 °C (Predicted) | ChemChart |

| 134.86 °C (Predicted) | ChemChart | |

| Melting Point | 30-32 °C | [1] |

| -26.87 °C (Predicted) | ChemChart | |

| Density | 0.79 g/cm³ (Predicted) | ChemChart |

| Water Solubility | 3391.09 mg/L (Predicted) | ChemChart |

| 13309 mg/L (Predicted) | ChemChart | |

| Appearance | Crystalline solid | [1] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for key physical constants.

Melting Point Determination

The melting point is a critical indicator of purity.[4]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][5]

-

Capillary tubes[5]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is placed in a capillary tube, which is then sealed at one end.[5] The sample is packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the melting range.

-

Purity Assessment: A narrow melting range close to the literature value for a pure substance suggests high purity. Impurities tend to depress and broaden the melting range.[4]

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid and the strength of its intermolecular forces.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure (Capillary Method): [6][7][8]

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath and heated gently.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, seen as a steady stream of bubbles.[7]

-

Cooling and Measurement: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. PubChemLite - this compound (C7H17N) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 4,4-Dimethylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpentan-1-amine is a primary aliphatic amine that serves as a versatile chemical intermediate in organic synthesis. Its unique structural feature, a neopentyl group, provides significant steric hindrance, which can be strategically employed to influence reaction selectivity and enhance the metabolic stability of derivative compounds. This technical guide provides a detailed overview of the chemical and physical properties of this compound, its synonyms, CAS registry number, and relevant experimental protocols, with a focus on its applications in synthetic chemistry and as a building block in drug discovery.

Chemical Identification and Properties

The fundamental identification and physicochemical properties of this compound and its hydrochloride salt are summarized below.

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 18925-44-5[1] | 1266694-57-8[2] |

| Molecular Formula | C₇H₁₇N[1] | C₇H₁₈ClN[2] |

| Molecular Weight | 115.22 g/mol [1] | 151.68 g/mol [2] |

| IUPAC Name | This compound[1] | Not Applicable |

-

(4,4-dimethylpentyl)amine

-

1-Pentanamine, 4,4-dimethyl-

-

4,4-dimethylpentylamine

Physical and Chemical Data

A compilation of key physical and chemical data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 30-32 °C | |

| Boiling Point | 134.86 °C (Predicted) | [3] |

| Density | 0.79 g/cm³ (Predicted) | [3] |

| Flash Point | 41.59 °C (Predicted) | [3] |

| Water Solubility | 3391.09 mg/L (Predicted) | [3] |

| Solubility | Moderately soluble in methanol and ethyl acetate; poorly soluble in water. | |

| 13C NMR Spectra | Data available | [1] |

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in organic synthesis. The primary amine group can readily undergo a variety of chemical transformations, including acylation, sulfonation, and alkylation. The sterically demanding neopentyl group can impart unique properties to the resulting molecules, such as increased stability and altered biological activity.

In the pharmaceutical industry, derivatives of this compound are explored as potential drug candidates. For instance, the incorporation of this moiety can be a strategy to enhance the efficacy and reduce the side effects of certain anti-inflammatory drugs. The broader class of dimethylamine derivatives has shown a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties, highlighting the importance of such scaffolds in medicinal chemistry.

Experimental Protocols

While specific synthetic protocols for this compound are not detailed in the provided search results, a general and highly relevant experimental methodology for the functionalization of similar aliphatic amines is described. The following protocols for δ-C(sp³)–H functionalization via dual photoredox and palladium catalysis can be adapted for reactions involving this compound.

General Procedure for Dual Photoredox Pd-Catalyzed δ-C–H Borylation of Aliphatic Amines[5]

-

In a clean, oven-dried screw-cap reaction tube containing a magnetic stir bar, add the aliphatic amine (0.1 mmol), Pd(OAc)₂ (10 mol %, 0.01 mmol), the appropriate ligand (20 mol %, 0.02 mmol), diboron reagent (2 equiv., 0.2 mmol), and fluorescein (5 mol %, 0.005 mmol).

-

Purge the reaction mixture with O₂.

-

Introduce MeCN (2 mL) into the reaction tube using a syringe.

-

Place the tube in a white LED setup and stir the reaction mixture vigorously (at 1000 rpm) for 24 hours.

General Procedure for Dual Photoredox Pd-Catalyzed δ-C–H Thioarylation of Aliphatic Amines[6]

-

In a clean, oven-dried screw-cap reaction tube containing a magnetic stir bar, weigh the amine (0.1 mmol), Pd(OAc)₂ (10 mol %, 0.01 mmol), the corresponding ligand (20 mol %, 0.02 mmol), disulfide (2 equiv., 0.2 mmol), and fluorescein (5 mol %, 0.005 mmol).

-

Purge the reaction mixture with O₂.

-

Add MeOH (2 mL) to the reaction mixture via a syringe.

-

Place the tube in a white LED setup and stir the reaction mixture vigorously (at 1000 rpm) for 28 hours.

General Procedure for Dual Photoredox Pd-Catalyzed δ-C–H Olefination of Aliphatic Amines[6]

-

To a clean, oven-dried screw-cap reaction tube containing a magnetic stir bar, add the amine (0.1 mmol), Pd(OAc)₂ (10 mol %, 0.01 mmol), the corresponding ligand (20 mol %, 0.02 mmol), acrylate (2 equiv., 0.2 mmol), and fluorescein (5 mol %, 0.005 mmol).

-

Introduce DCE (2 mL) into the reaction mixture with a syringe.

-

Place the tube in a white LED setup and stir the reaction mixture vigorously (at 1000 rpm) for 24 hours.

Visualizing Synthetic Utility

As no specific signaling pathways involving this compound have been described, the following diagram illustrates a generalized experimental workflow for its use as a synthetic precursor.

Caption: Synthetic pathways from this compound.

The following diagram illustrates a logical workflow for a research project focused on developing new chemical entities from this compound.

Caption: Drug discovery workflow using the amine scaffold.

References

Spectroscopic Profile of 4,4-Dimethylpentan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4,4-Dimethylpentan-1-amine, a primary amine with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and available database information. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound. These values are essential for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (-CH₂-N) | ~ 2.7 | Triplet | 2H | ~ 7 |

| H-2 (-CH₂-) | ~ 1.5 | Multiplet | 2H | - |

| H-3 (-CH₂-) | ~ 1.2 | Multiplet | 2H | - |

| H-5 (-C(CH₃)₃) | ~ 0.9 | Singlet | 9H | - |

| -NH₂ | ~ 1.1 (variable) | Broad Singlet | 2H | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (-CH₂-N) | ~ 45 |

| C-2 (-CH₂-) | ~ 35 |

| C-3 (-CH₂-) | ~ 40 |

| C-4 (-C(CH₃)₃) | ~ 30 |

| C-5 (-C(CH₃)₃) | ~ 29 |

Note: The ¹³C NMR spectrum for this compound is noted as available on SpectraBase, though direct access to the data was not publicly available at the time of this writing.[1]

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3380 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium (two peaks) |

| 2960 - 2850 | C-H Stretch (alkane) | Strong |

| 1650 - 1580 | N-H Bend (scissoring) | Medium |

| 1470 - 1450 | C-H Bend (CH₂) | Medium |

| 1365 | C-H Bend (t-butyl) | Strong |

| 1100 - 1000 | C-N Stretch | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data[1]

| m/z | Ion |

| 116.14338 | [M+H]⁺ |

| 115.13555 | [M]⁺ |

| 100 | [M-CH₃]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

| 30 | [CH₂NH₂]⁺ |

Note: The molecular weight of this compound is 115.22 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Process the FID similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., electron ionization - EI).

-

The molecules are ionized and fragmented.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

References

An In-depth Technical Guide to the Synthesis of 4,4-Dimethylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4,4-dimethylpentan-1-amine, a valuable building block in pharmaceutical and chemical research. The document details established methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as neohexylamine, is a primary amine characterized by a sterically hindered neopentyl group. This structural feature imparts unique properties to molecules incorporating this moiety, influencing their metabolic stability and receptor binding profiles. Consequently, it is a sought-after intermediate in the synthesis of novel organic compounds and active pharmaceutical ingredients. This guide explores two principal pathways for its synthesis: the reduction of 4,4-dimethylpentanenitrile and the reduction of 4,4-dimethylpentanamide.

Synthesis Route 1: Reduction of 4,4-Dimethylpentanenitrile

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 4,4-dimethylpentanenitrile. This transformation can be achieved through two primary methods: catalytic hydrogenation and chemical reduction with a metal hydride.

Catalytic Hydrogenation

Catalytic hydrogenation offers a scalable and often cleaner alternative for nitrile reduction. This method involves the use of hydrogen gas in the presence of a metal catalyst.

Experimental Protocol:

A solution of 4,4-dimethylpentanenitrile (1.0 eq) in a suitable solvent such as methanol or ethanol is introduced into a high-pressure reaction vessel containing a catalytic amount of a hydrogenation catalyst, typically 5% Palladium on Carbon (Pd/C) or Raney Nickel. The vessel is then purged with an inert gas, followed by pressurization with hydrogen gas (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) until the uptake of hydrogen ceases. Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by distillation.

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[1] This method is particularly useful for smaller-scale laboratory preparations.

Experimental Protocol:

A solution of 4,4-dimethylpentanenitrile (1.0 eq) in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of an excess of lithium aluminum hydride (LiAlH₄, e.g., 1.5-2.0 eq) in the same solvent, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-25 °C). After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period of time to ensure complete conversion. The reaction is then carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed by rotary evaporation, and the resulting this compound can be purified by distillation.

Synthesis Route 2: Reduction of 4,4-Dimethylpentanamide

An alternative pathway to this compound involves the reduction of the corresponding amide, 4,4-dimethylpentanamide. This starting material can be prepared from 4,4-dimethylpentanoic acid.

Reduction of 4,4-Dimethylpentanamide with Lithium Aluminum Hydride (LiAlH₄)

Similar to the reduction of nitriles, LiAlH₄ is a highly effective reagent for the reduction of amides to amines.[1]

Experimental Protocol:

In a procedure analogous to the nitrile reduction, a solution of 4,4-dimethylpentanamide (1.0 eq) in a dry ethereal solvent is added cautiously to a stirred suspension of excess LiAlH₄ (e.g., 2.0-3.0 eq) under an inert atmosphere. The reaction is stirred, typically at reflux, to drive it to completion. The workup procedure is identical to that described for the LiAlH₄ reduction of the nitrile, involving a careful quench, filtration of the aluminum salts, extraction, drying, and purification by distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis routes. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Synthesis Route | Starting Material | Reducing Agent/Catalyst | Typical Yield (%) | Purity (%) |

| 1.1 Catalytic Hydrogenation | 4,4-Dimethylpentanenitrile | H₂ / Pd/C or Raney Ni | 70-90 | >95 |

| 1.2 LiAlH₄ Reduction | 4,4-Dimethylpentanenitrile | LiAlH₄ | 65-85 | >95 |

| 2.1 LiAlH₄ Reduction | 4,4-Dimethylpentanamide | LiAlH₄ | 75-90 | >95 |

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of either 4,4-dimethylpentanenitrile or 4,4-dimethylpentanamide. The choice of method may depend on the available equipment, scale of the synthesis, and safety considerations. Catalytic hydrogenation is generally preferred for larger-scale syntheses due to its operational simplicity and avoidance of pyrophoric metal hydrides. For laboratory-scale preparations, reduction with lithium aluminum hydride offers a versatile and high-yielding alternative. Careful execution of the described protocols and purification procedures will afford the target amine in good yield and high purity, ready for its application in further synthetic endeavors.

References

molecular weight and formula of 4,4-Dimethylpentan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethylpentan-1-amine, a versatile intermediate in organic synthesis. Due to its specific structural characteristics, including a primary amine group and significant steric hindrance from two methyl groups, this compound is of interest in medicinal chemistry and the development of novel organic materials.

Core Molecular and Physical Data

This compound is a crystalline solid at room temperature. It is characterized by the molecular formula C7H17N and a molecular weight of approximately 115.22 g/mol .[1][2] The compound exhibits moderate solubility in organic solvents like methanol and ethyl acetate, with poor solubility in water. For long-term stability, it should be stored in a sealed container at room temperature, protected from heat and direct sunlight.

| Property | Value | Source |

| Molecular Formula | C7H17N | PubChem[1], ChemShuttle |

| Molecular Weight | 115.22 g/mol | PubChem[1], ChemShuttle |

| Monoisotopic Mass | 115.136099547 Da | PubChem[1] |

| CAS Number | 18925-44-5 | ChemShuttle |

| Melting Point | 30-32 °C | ChemShuttle |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | Chemchart[2] |

| Hydrogen Bond Acceptors | 1 | Chemchart[2] |

| Rotatable Bonds | 2 | ChemScene[3] |

Spectroscopic and Analytical Data

The structural identification of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Data for this compound is available and has been recorded on instruments such as the Bruker WM-360.[1] Specific chemical shift data can be found in spectral databases.

Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of this compound is expected to show characteristic N-H stretching vibrations.

-

N-H Stretch: Primary amines typically exhibit two N-H signals in the 3200-3500 cm⁻¹ region.[4]

-

C-H Stretch: Strong absorptions from the stretching of C-H bonds in the methyl and methylene groups are expected in the 2800-2960 cm⁻¹ range.[4]

-

N-H Bend: An N-H bending vibration is anticipated near 1600 cm⁻¹.[4]

-

C-H Bend: Bending vibrations for the methyl and methylene groups will appear in the fingerprint region, roughly between 1470-1365 cm⁻¹.[5]

Mass Spectrometry: Mass spectrometry data provides insights into the compound's molecular mass and fragmentation patterns.

-

Predicted Monoisotopic Mass: 115.1361 Da.[6]

-

Predicted Collision Cross Section (CCS) values:

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general approach for the synthesis of aliphatic amines can be outlined. One common method is the reductive amination of a corresponding ketone or aldehyde. Another approach involves palladium-catalyzed reactions.

General Protocol for Palladium-Catalyzed Amination: This protocol is based on similar reactions for the synthesis of aliphatic amines and serves as a representative example.[7]

-

Reaction Setup: In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, combine the amine substrate (0.1 mmol), Pd(OAc)₂ (10 mol%), a suitable ligand (20 mol%), and other reagents as required by the specific transformation (e.g., diboron for borylation).[8][9]

-

Atmosphere Control: Purge the reaction vessel with an appropriate atmosphere, such as oxygen or an inert gas, depending on the reaction mechanism.[8][9]

-

Solvent Addition: Introduce the anhydrous solvent (e.g., acetonitrile or methanol) via syringe.[8][9]

-

Reaction Conditions: Place the reaction tube in a setup that allows for controlled stirring and, if necessary, irradiation with light (e.g., white LED for photoredox catalysis) for a specified duration (e.g., 24-28 hours).[8][9]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite, rinsing with a suitable solvent like ethyl acetate. The filtrate can then be concentrated and purified by standard methods such as column chromatography.[8]

ATR-FTIR Spectroscopy Protocol: A general procedure for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Data Analysis: Process the spectrum by performing baseline correction and identifying the wavenumbers of key absorption peaks.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research:

-

Organic Synthesis: The primary amine group can readily undergo reactions such as acylation, sulfonation, and alkylation, making it a versatile building block.

-

Pharmaceutical Industry: Derivatives of this compound are being explored as potential drug candidates. Its structure can be modified to enhance the efficacy and reduce the side effects of certain anti-inflammatory drugs.

-

Catalysis and Sensing: It serves as a starting material for synthesizing novel organic compounds with potential applications in catalysis and chemical sensing.

Visualized Workflows and Relationships

Logical Workflow for ATR-FTIR Analysis

Caption: A flowchart illustrating the standard operating procedure for ATR-FTIR analysis.

Conceptual Synthesis Pathway

References

- 1. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (18925-44-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. chemscene.com [chemscene.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - this compound (C7H17N) [pubchemlite.lcsb.uni.lu]

- 7. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

solubility and stability of 4,4-Dimethylpentan-1-amine

An In-depth Technical Guide on the Solubility and Stability of 4,4-Dimethylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 18925-44-5) is a primary aliphatic amine with a neopentyl-like scaffold.[1] Its structure, featuring a primary amine group for functionalization and bulky methyl groups that provide steric influence, makes it a versatile intermediate in organic synthesis and a potential building block in medicinal chemistry.[1] Understanding the solubility and stability of this compound is critical for its effective use in chemical reactions, formulation development, and for ensuring its quality and shelf-life in various applications. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of this compound, supplemented with detailed experimental protocols and workflow diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is a combination of experimentally determined values and scientifically accepted predicted data.

| Property | Value | Source(s) |

| CAS Number | 18925-44-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₇N | [1][2] |

| Molecular Weight | 115.22 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 30-32 °C (Experimental) | [1] |

| -26.87 °C (Predicted) | [3] | |

| Boiling Point | 132.87 - 134.86 °C (Predicted) | [3] |

| Density | 0.79 g/cm³ (Predicted) | [3] |

| Flash Point | 41.59 °C (Predicted) | [3] |

Solubility Profile

The solubility of this compound is a key parameter for its handling and use in various solvent systems. As a primary amine with a significant aliphatic character, its solubility is influenced by the polarity of the solvent.

| Solvent | Solubility | Source(s) |

| Water | Poorly soluble | [1] |

| 3391.09 mg/L (Predicted) | [3] | |

| Methanol | Moderately soluble | [1] |

| Ethyl Acetate | Moderately soluble | [1] |

| Diethyl Ether | Soluble (General for amines) | [5] |

| Dichloromethane | Soluble (General for amines) | [5] |

| Aqueous Acid (e.g., HCl) | Soluble (Forms water-soluble amine salt) | [5][6] |

Experimental Protocol: Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Solvents: Purified water, 5% HCl, 5% NaOH, Methanol, Ethyl Acetate, Diethyl Ether

-

pH paper or pH meter

Procedure:

-

Solvent Addition: In separate, labeled test tubes, place a pre-weighed amount (e.g., 25 mg) or a specific volume (e.g., 0.05 mL) of this compound.[7]

-

Initial Solvent Test: To each tube, add 0.75 mL of the respective solvent in small portions.[7] After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the mixture for complete dissolution. If the compound dissolves, it is considered soluble in that solvent at the tested concentration.

-

Aqueous pH Testing: For the test tube containing water, measure the pH of the solution using pH paper or a calibrated pH meter. As an amine, an aqueous solution is expected to be basic.[8]

-

Acid/Base Solubility:

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is crucial for its storage and application. As a primary amine, it is susceptible to degradation under certain conditions.

Storage and Handling:

-

For proper storage, it should be kept in a tightly sealed container at room temperature.[1]

-

The compound should be protected from heat and direct sunlight to prevent thermal and photolytic degradation.[1]

-

Due to its basic nature, it is incompatible with strong oxidizing agents and strong acids (unless salt formation is desired).[9]

Potential Degradation Pathways:

-

Oxidation: Primary amines are susceptible to oxidative degradation.[10] The presence of oxygen or oxidizing agents can lead to the formation of various oxidation products.

-

Thermal Degradation: At elevated temperatures, amines can undergo thermal degradation. For diamines, this can involve intermolecular reactions to form ureas or intramolecular cyclization.[11] While this compound is a monoamine, high temperatures can still lead to decomposition.

-

Reaction with Carbon Dioxide: Amines can react with CO₂ present in the air to form carbamates, especially in the presence of moisture.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and understand the intrinsic stability of a compound. This protocol provides a general framework based on ICH guidelines.[12]

Materials:

-

This compound

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Stability chamber (for thermal and photolytic studies)

-

pH meter, volumetric flasks, pipettes

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like an acetonitrile/water mixture.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).[12]

-

Cool, neutralize with 0.1 M NaOH, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at 60 °C for 24 hours.[12]

-

Cool, neutralize with 0.1 M HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).[12]

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C) for 48 hours.[12]

-

Dissolve the stressed sample and analyze by HPLC.

-

-

Photolytic Degradation:

Caption: Workflow for a forced degradation stability study of this compound.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (18925-44-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. chemhaven.org [chemhaven.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. benchchem.com [benchchem.com]

The Shielding Effect: A Technical Guide to the Steric Hindrance of the Neopentyl Group in 4,4-Dimethylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups and a methylene group, presents a significant steric shield that profoundly influences the reactivity and interaction of its parent molecule. In 4,4-Dimethylpentan-1-amine, this bulky substituent, located at the γ-position relative to the amino group, dictates the accessibility of the nitrogen's lone pair of electrons, thereby governing its chemical behavior. This technical guide provides an in-depth analysis of the steric effects of the neopentyl group in this compound, offering valuable insights for its application in organic synthesis and drug design.

Quantitative Analysis of Steric Hindrance

| Substituent Group | Taft Steric Parameter (E_s)[1] | Charton Steric Parameter (ν) |

| Hydrogen (H) | +1.24 | 0 |

| Methyl (CH₃) | 0.00 | 0.52 |

| Ethyl (CH₂CH₃) | -0.07 | 0.56 |

| Isopropyl (CH(CH₃)₂) | -0.47 | 0.76 |

| tert-Butyl (C(CH₃)₃) | -2.78 | 1.24 |

| Neopentyl (CH₂C(CH₃)₃) (estimated) | ~ -2.0 to -2.5 | ~1.0 - 1.2 |

Note: The Taft E_s value for the tert-butyl group is -2.78, indicating substantial steric hindrance.[1] The Charton steric parameter (ν), derived from van der Waals radii, provides another quantitative measure.[2][3][4] The estimated values for the neopentyl group are based on its structural similarity to the tert-butyl group, with a slight reduction in steric bulk at the point of attachment due to the intervening methylene group.

Impact on Chemical Reactivity and Synthesis

The steric bulk of the neopentyl group in this compound presents both challenges and opportunities in chemical synthesis. The primary amine is significantly hindered, which can dramatically slow down reactions that require nucleophilic attack by the nitrogen atom. For instance, acylation or alkylation reactions that proceed readily with less hindered primary amines may require more forcing conditions, specialized catalysts, or alternative synthetic routes when applied to this compound.

However, this steric hindrance can also be advantageous. It can prevent undesired side reactions, leading to higher selectivity. For example, in drug development, the neopentyl group can be strategically incorporated to block metabolic pathways, thereby increasing the in vivo stability and half-life of a drug molecule.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is best achieved through a two-step process starting from the corresponding alkene, 4,4-dimethyl-1-pentene. This precursor can be synthesized via the Grignard reaction between tert-butylmagnesium chloride and allyl bromide. The subsequent hydroboration-amination of the terminal alkene provides the desired primary amine with anti-Markovnikov regioselectivity.

Step 1: Synthesis of 4,4-Dimethyl-1-pentene

This procedure is adapted from the literature synthesis of 4,4-dimethyl-1-pentene.

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Allyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of tert-butyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add a small portion of the tert-butyl chloride solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Distill the filtrate to obtain pure 4,4-dimethyl-1-pentene.

Step 2: Hydroboration-Amination of 4,4-Dimethyl-1-pentene

This protocol is a general procedure for the anti-Markovnikov hydroamination of terminal alkenes.[5][6]

Materials:

-

4,4-Dimethyl-1-pentene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Hydroxylamine-O-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 4,4-dimethyl-1-pentene in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex solution dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid in THF.

-

Slowly add the organoborane solution to the hydroxylamine-O-sulfonic acid solution at 0 °C.

-

After the addition, add a solution of sodium hydroxide and stir the mixture at room temperature overnight.

-

Add diethyl ether and water to the reaction mixture and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

To isolate the amine, extract the combined organic layers with 1 M HCl.

-

Basify the acidic aqueous layer with concentrated NaOH until pH > 12.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

Visualizing Steric Hindrance

The following diagram illustrates the steric hindrance presented by the neopentyl group in a representative SN2 reaction at the nitrogen atom of this compound.

Caption: Steric shielding of the amine by the neopentyl group.

Signaling Pathways and Logical Relationships in Drug Design

The steric properties of the neopentyl group are a critical consideration in drug design. The following diagram illustrates the logical workflow for evaluating the incorporation of a neopentyl-containing moiety, such as this compound, into a drug candidate.

Caption: Workflow for steric modification in drug design.

Conclusion

The neopentyl group in this compound exerts a profound steric influence that is a double-edged sword in chemical applications. While it significantly hinders the reactivity of the primary amine, this same property can be harnessed to enhance selectivity and improve the pharmacokinetic profiles of drug candidates. A thorough understanding of these steric effects, supported by quantitative data and strategic synthetic planning, is essential for researchers and scientists aiming to leverage the unique properties of this sterically demanding building block.

References

- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 2. The upsilon steric parameter — definition and determination (1983) | Marvin Charton | 104 Citations [scispace.com]

- 3. Ferrocenoyl-adenines: substituent effects on regioselective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes [organic-chemistry.org]

- 6. Synthesis of tertiary alkyl amines from terminal alkenes: copper-catalyzed amination of alkyl boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 4,4-Dimethylpentan-1-amine

An In-depth Technical Guide to 4,4-Dimethylpentan-1-amine

Disclaimer: Extensive literature searches did not yield specific information regarding the historical discovery and initial synthesis of this compound. The information presented herein is based on established principles of organic chemistry and general knowledge of the synthesis of analogous branched primary amines. Furthermore, there is no available scientific literature detailing any biological activity or signaling pathways associated with this compound.

Introduction

This compound, also known as neohexylamine, is a branched-chain primary amine. Its structure is characterized by a neopentyl group attached to an ethylamine moiety. While the specific historical context of its discovery is not well-documented in scientific literature, its value lies in its potential as a building block in organic synthesis. The steric hindrance provided by the tert-butyl group can influence the regioselectivity and stereoselectivity of chemical reactions, making it a potentially interesting synthon for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it has been used to study a new class of potent inhibitors of factor Xa, which feature a quaternary ammonium ion[1].

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 18925-44-5 | [2] |

| Molecular Formula | C₇H₁₇N | [2] |

| Molecular Weight | 115.22 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 30-32 °C | [3] |

| Solubility | Moderately soluble in methanol and ethyl acetate; poorly soluble in water. | [3] |

| SMILES | CC(C)(C)CCCN | [2] |

| InChIKey | MJOCCSXOVAVKFC-UHFFFAOYSA-N | [2] |

Plausible Synthetic Pathways

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on standard organic chemistry transformations for the synthesis of primary amines, two primary plausible routes can be proposed: the reduction of 4,4-dimethylpentanenitrile and the reduction of 4,4-dimethylpentanamide. A generalized workflow for these synthetic approaches is depicted below.

References

An In-depth Technical Guide to 4,4-Dimethylpentan-1-amine: Commercial Availability, Physicochemical Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethylpentan-1-amine, a versatile primary amine that serves as a valuable building block in organic synthesis and drug discovery. This document details its commercial availability, key physicochemical and spectral properties, and potential synthetic applications, with a focus on providing practical information for researchers in the pharmaceutical and chemical sciences.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, primarily in its free base form and as a hydrochloride salt. The availability of both forms provides flexibility for its use in a range of reaction conditions. Researchers can procure this compound from gram to kilogram scales, ensuring a steady supply for both laboratory-scale research and process development.

Key suppliers for this compound and its hydrochloride salt include, but are not limited to, Biosynth, ChemScene, and Sigma-Aldrich.[1] These suppliers typically provide the compound with a purity of 95% or higher, suitable for most research and development applications.[2] When ordering, it is crucial to specify the desired form (free base or hydrochloride salt) and the required purity grade.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research. The following tables summarize the key quantitative data for both the free amine and its hydrochloride salt, compiled from various sources.

Physical and Chemical Properties

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 18925-44-5 | 1266694-57-8 | [1][3] |

| Molecular Formula | C₇H₁₇N | C₇H₁₈ClN | [1][2][3][4] |

| Molecular Weight | 115.22 g/mol | 151.68 g/mol | [2][3][4] |

| Appearance | Crystalline solid / Liquid | Solid | [4] |

| Melting Point | 30-32 °C | Not available | [4] |

| Purity | ≥95% | ≥95% | [2] |

| Solubility | Moderately soluble in methanol and ethyl acetate; poorly soluble in water. | Not specified, but expected to have higher water solubility than the free base. | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound and its derivatives. While raw spectra are best obtained from the specific lot of the chemical being used, the following table provides key predicted and reported spectral features.

| Spectroscopic Technique | Key Features and Predicted Values for this compound |

| ¹³C NMR | Predicted chemical shifts are available on public databases such as PubChem.[3] |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 116.14338, [M+Na]⁺: 138.12532. |

| Infrared (IR) Spectroscopy | Characteristic peaks for a primary amine include N-H stretching vibrations (typically two bands) in the region of 3200-3500 cm⁻¹ and N-H bending vibrations near 1600 cm⁻¹. C-H stretching and bending vibrations from the alkyl chain will also be present. |

Experimental Protocols: Synthetic Applications

The primary amine functionality and the sterically hindering tert-butyl group make this compound a useful intermediate in organic synthesis. Its amine group can readily undergo a variety of chemical transformations, including acylation, sulfonation, and alkylation.[4] A notable application of related aliphatic amines is in directed C-H functionalization reactions, which are powerful tools for the late-stage modification of complex molecules.

The following is a representative experimental protocol for a palladium-catalyzed C(sp³)–H functionalization reaction, adapted from methodologies reported for structurally similar amines. This protocol illustrates how this compound could be used as a substrate in modern synthetic chemistry.

Protocol: Palladium-Catalyzed δ-C(sp³)–H Borylation of an N-Acyl-4,4-dimethylpentan-1-amine

Objective: To introduce a boryl group at the δ-position of the N-acylated amine.

Materials:

-

N-picolinoyl-4,4-dimethylpentan-1-amine (substrate, to be synthesized from this compound and picolinic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

3,4,7,8-Tetramethyl-1,10-phenanthroline (ligand)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Fluorescein (photocatalyst)

-

Acetonitrile (MeCN, anhydrous)

-

An oven-dried screw-cap reaction tube with a magnetic stir bar

-

White LED setup

Procedure:

-

Reaction Setup: In a clean, oven-dried screw-cap reaction tube containing a magnetic stir bar, weigh the N-picolinoyl-4,4-dimethylpentan-1-amine (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.02 mmol, 20 mol%), bis(pinacolato)diboron (0.2 mmol, 2.0 equiv), and fluorescein (0.005 mmol, 5 mol%).

-

Atmosphere Control: Purge the reaction tube with oxygen gas.

-

Solvent Addition: Using a syringe, add anhydrous acetonitrile (2 mL) to the reaction mixture.

-

Photocatalysis: Place the reaction tube in a white LED setup.

-

Reaction Execution: Stir the reaction mixture vigorously (e.g., at 1000 rpm) at room temperature for 24 hours.

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite, washing with ethyl acetate (30 mL). Remove the solvent in a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Role in Drug Discovery and Biological Context

While there is no direct evidence of this compound itself being a pharmacologically active agent in a specific signaling pathway, its structural motifs are present in various bioactive molecules. Its value lies in its role as a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.[4]

Derivatives of structurally related alkylamines, such as methylhexanamine (DMAA), are known to act as indirect sympathomimetic agents.[5] These compounds are thought to exert their effects by interacting with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.[6] This mechanism of action is shared by a number of stimulant drugs.

Although not directly studied for this compound, a plausible, generalized signaling pathway for related alkylamine stimulants is depicted below. This illustrates how a molecule containing the dimethylpentylamine scaffold could potentially interact with neuronal signaling pathways.

Caption: Generalized mechanism of action for sympathomimetic alkylamines.

The utility of this compound in drug discovery is further highlighted by its potential to introduce a lipophilic neopentyl group into a molecule, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability. The primary amine handle allows for the straightforward linkage of this group to various scaffolds and pharmacophores.

References

- 1. This compound hydrochloride | 1266694-57-8 | RAC69457 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 6. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4,4-Dimethylpentan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4,4-Dimethylpentan-1-amine, a versatile primary amine building block. The bulky tert-butyl group at the 4-position imparts unique steric properties that can be exploited in a variety of organic transformations, influencing regioselectivity and reaction outcomes. This document offers protocols for key reactions, including N-acylation, N-alkylation (via reductive amination), and advanced C-H functionalization, making it a valuable resource for chemists engaged in the synthesis of novel organic molecules, including active pharmaceutical ingredients.

Overview of Chemical Properties

This compound is a colorless to pale yellow liquid with the following key properties:

| Property | Value |

| CAS Number | 18925-44-5 |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol |

| Boiling Point | 148-150 °C |

| Density | 0.77 g/cm³ |

Its primary amine functionality makes it a versatile nucleophile for a range of chemical transformations.

Key Applications in Organic Synthesis

This compound serves as a valuable starting material and intermediate in several key synthetic operations:

-

N-Acylation: The primary amine readily undergoes acylation with various acylating agents to form stable amide bonds. This reaction is fundamental in the construction of more complex molecules, including potential drug candidates.

-

N-Alkylation: Through methods such as reductive amination, the amine can be converted to secondary and tertiary amines, introducing further diversity and modulating the physicochemical properties of the resulting compounds.

-

C-H Functionalization: The aliphatic backbone of this compound can be functionalized through advanced catalytic methods, such as palladium-catalyzed C-H activation, allowing for the introduction of various functional groups at specific positions.

Experimental Protocols

N-Acylation: Synthesis of N-(4,4-dimethylpentyl)acetamide

This protocol details the synthesis of an amide via the acylation of this compound with acetyl chloride.

Reaction Scheme:

N-Acylation of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 115.22 | 1.15 g | 10.0 mmol |

| Acetyl Chloride | 78.50 | 0.82 g (0.75 mL) | 10.5 mmol |

| Triethylamine | 101.19 | 1.52 g (2.09 mL) | 15.0 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | 20 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.15 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (0.82 g, 10.5 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4,4-dimethylpentyl)acetamide.

N-Alkylation: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of a secondary amine using reductive amination.

Reaction Workflow:

Workflow for Reductive Amination.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 115.22 | 1.15 g | 10.0 mmol |

| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10.0 mmol |

| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

| Acetic Acid | 60.05 | 0.06 g (1 drop) | - |

| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.15 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and dichloromethane (50 mL).

-

Add one drop of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain N-benzyl-4,4-dimethylpentan-1-amine.

Advanced Application: Palladium-Catalyzed δ-C(sp³)–H Borylation

This protocol, adapted from a procedure for a similar substrate, illustrates the use of this compound in a modern C-H functionalization reaction.

Catalytic Cycle Overview:

Simplified Catalytic Cycle for C-H Borylation.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Concentration/Equivalents |

| This compound | 115.22 | 0.1 mmol | 1.0 equiv. |

| Pd(OAc)₂ | 224.50 | 0.01 mmol | 10 mol% |

| 2-Chloroquinoline (Ligand) | 163.61 | 0.02 mmol | 20 mol% |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 0.2 mmol | 2.0 equiv. |

| Fluorescein (Photocatalyst) | 332.31 | 0.005 mmol | 5 mol% |

| Acetonitrile (MeCN) | - | 2 mL | - |

| Oxygen (O₂) | - | 1 atm | - |

Procedure:

-

In an oven-dried screw-cap reaction tube containing a magnetic stir bar, weigh this compound (0.1 mmol), Pd(OAc)₂ (10 mol%), 2-chloroquinoline (20 mol%), bis(pinacolato)diboron (2.0 equiv.), and fluorescein (5 mol%).

-

Purge the reaction tube with oxygen.

-

Add acetonitrile (2 mL) via syringe.

-

Place the tube in a setup equipped with white LEDs and stir the reaction mixture vigorously for 24 hours at room temperature.

-

After the reaction is complete, filter the mixture through a pad of Celite®, washing with ethyl acetate (30 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the δ-borylated product.

Safety Information

This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The user is solely responsible for any consequences arising from the use of this information.

4,4-Dimethylpentan-1-amine as a building block in medicinal chemistry

Introduction

4,4-Dimethylpentan-1-amine, a primary aliphatic amine featuring a sterically demanding neopentyl-like scaffold, presents a unique building block for medicinal chemistry endeavors. Its distinct structural characteristics, including the quaternary carbon center, offer opportunities to introduce lipophilicity and steric bulk, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, supported by synthetic protocols and biological data where available, to guide researchers in leveraging this versatile amine in drug discovery programs.

While direct incorporation of this compound into clinically approved drugs is not prominently documented in publicly available literature, its utility as a synthetic intermediate is evident in the exploration of novel bioactive compounds. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, including N-alkylation, amidation, and sulfonamidation, allowing for its integration into diverse molecular frameworks.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇N | [1][2] |

| Molecular Weight | 115.22 g/mol | [1][2] |

| CAS Number | 18925-44-5 | [1][2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 30-32 °C | [1] |

| Solubility | Moderately soluble in organic solvents (methanol, ethyl acetate), poorly soluble in water. | [1] |

Applications in Bioactive Molecule Synthesis

The neopentyl group of this compound can impart favorable properties to drug candidates, such as increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. The lipophilic nature of the alkyl chain can also enhance membrane permeability and influence binding to hydrophobic pockets within biological targets.

Synthesis of N-Substituted Derivatives

A primary application of this compound in medicinal chemistry is in the synthesis of N-substituted derivatives, such as amides and sulfonamides. These functional groups are prevalent in a vast number of therapeutic agents across various disease areas.

General Workflow for N-Acylation and N-Sulfonylation

The following diagram illustrates a generalized workflow for the synthesis of N-acyl and N-sulfonyl derivatives of this compound.

References

Application Notes and Protocols: Catalytic Hydrogenation of 4,4-Dimethylpentanenitrile to 4,4-Dimethylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical, agrochemical, and materials science industries.[1] Catalytic hydrogenation stands out as a widely employed method due to its efficiency and atom economy.[2][3] Among the various catalysts, Raney® Nickel is a versatile and highly effective heterogeneous catalyst for the hydrogenation of a wide array of functional groups, including nitriles.[3][4][5]